molecular formula C13H14N2O2 B2525138 N-(2-Methyl-3-oxo-1,4-dihydroisoquinolin-4-yl)prop-2-enamide CAS No. 2175226-12-5

N-(2-Methyl-3-oxo-1,4-dihydroisoquinolin-4-yl)prop-2-enamide

Cat. No. B2525138
CAS RN: 2175226-12-5
M. Wt: 230.267
InChI Key: QSHXCTZMJDTLBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthetic pathways for this compound can vary, but one common approach involves the condensation of 2-methyl-3-oxo-1,4-dihydroisoquinoline with prop-2-enoyl chloride . The reaction typically occurs under mild conditions and yields the desired product. Researchers have explored alternative methods, including multicomponent reactions and transition-metal-catalyzed processes .


Molecular Structure Analysis

The molecular formula of this compound is C₁₈H₁₆N₂O₂ . It contains an isoquinoline core with a propenamide side chain. The 2-methyl group contributes to its unique structure. The enamide functionality suggests potential reactivity and biological activity. The N-substituted isoquinoline motif is a key feature in drug design .

Future Directions

: Aly, A. A., El-Sheref, E. M., Mourad, A. F., Bakheet, M. E. M., & Bräse, S. (2020). 4-Hydroxy-2-quinolones: syntheses, reactions, and fused heterocycles. Molecular Diversity, 24(2), 477–524. Link : MilliporeSigma. N-(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)DODECANAMIDE. Link

properties

IUPAC Name

N-(2-methyl-3-oxo-1,4-dihydroisoquinolin-4-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-11(16)14-12-10-7-5-4-6-9(10)8-15(2)13(12)17/h3-7,12H,1,8H2,2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHXCTZMJDTLBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=CC=CC=C2C(C1=O)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.